molecular formula C22H21FN4O2 B2835624 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide CAS No. 1251586-99-8

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2835624
CAS No.: 1251586-99-8
M. Wt: 392.434
InChI Key: VEQHAHSPPHKBRA-UHFFFAOYSA-N
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Description

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of pyrido[4,3-d]pyrimidines

Preparation Methods

The synthesis of 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step reactions starting from pyridine and pyrimidine derivatives. One common synthetic route involves the condensation of 1-benzyl-3-oxo-piperidine-4-carboxylate with urea, followed by cyclization and subsequent functionalization to introduce the fluorophenylacetamide moiety . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or fluorophenyl positions, using reagents like alkyl halides or amines.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, often catalyzed by acids or bases.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrido[4,3-d]pyrimidine derivatives .

Scientific Research Applications

2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and synthetic methodologies.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in diseases such as cancer or neurological disorders.

    Industry: The compound can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar compounds to 2-{6-benzyl-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-3-yl}-N-(4-fluorophenyl)acetamide include other pyrido[4,3-d]pyrimidine derivatives, such as:

  • 7-benzyl-2,4-dichloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
  • 2,4-dichloro-5,6,7,8-tetrahydro-7-(phenylmethyl)-pyrido[4,3-d]pyrimidine

Properties

IUPAC Name

2-(6-benzyl-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-3-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN4O2/c23-17-6-8-18(9-7-17)25-21(28)14-27-15-24-20-10-11-26(13-19(20)22(27)29)12-16-4-2-1-3-5-16/h1-9,15H,10-14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEQHAHSPPHKBRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=CN(C2=O)CC(=O)NC3=CC=C(C=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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